
N-(3-Phenyl)propyl-2-(4-bromophenylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Phenyl)propyl-2-(4-bromophenylacetamide) is an organic compound that features a bromine atom attached to a phenyl ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenyl)propyl-2-(4-bromophenylacetamide) typically involves the reaction of 4-bromophenylacetic acid with 3-phenylpropylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-phenylpropylamine to yield the desired compound.
Industrial Production Methods
Industrial production of N-(3-Phenyl)propyl-2-(4-bromophenylacetamide) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-Phenyl)propyl-2-(4-bromophenylacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide, thiourea in ethanol, sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Azides, thiols, ethers.
Scientific Research Applications
N-(3-Phenyl)propyl-2-(4-bromophenylacetamide) has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is used in the synthesis of functionalized materials for electronic and optoelectronic applications.
Biological Studies: It is used as a probe to study the interactions of brominated aromatic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(3-Phenyl)propyl-2-(4-bromophenylacetamide) involves its interaction with specific molecular targets. The bromine atom in the compound facilitates its binding to enzymes and receptors, leading to inhibition of their activity. The compound can also induce oxidative stress in cells, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: A derivative of phenylacetic acid with a bromine atom in the para position.
N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: A compound with similar brominated aromatic structure and potential antimicrobial activity.
Uniqueness
N-(3-Phenyl)propyl-2-(4-bromophenylacetamide) is unique due to its specific combination of a brominated phenyl ring and a propylacetamide group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H22BrNO |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-phenyl-N-(3-phenylpropyl)acetamide |
InChI |
InChI=1S/C23H22BrNO/c24-21-15-13-20(14-16-21)22(19-11-5-2-6-12-19)23(26)25-17-7-10-18-8-3-1-4-9-18/h1-6,8-9,11-16,22H,7,10,17H2,(H,25,26) |
InChI Key |
ACZAPKHQBWGJHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


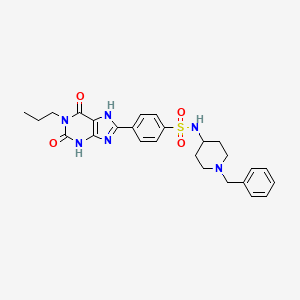
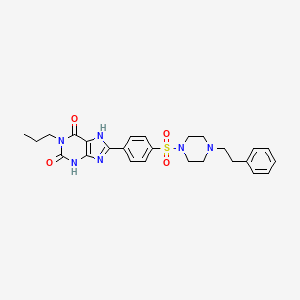
![8-(4-(4-Benzo[1,3]dioxol-5-ylmethylpiperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B10793131.png)
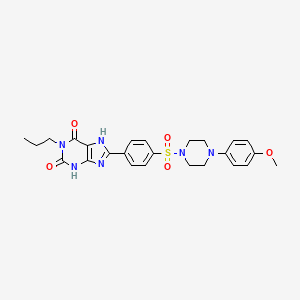
![2-[[6-[4-(2-Methoxyphenyl)-1-piperazinyl]hexyl]thio]benzothiazole](/img/structure/B10793138.png)

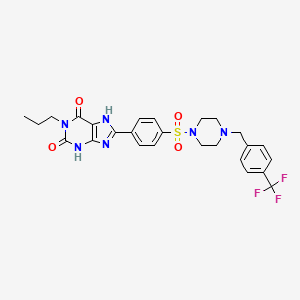
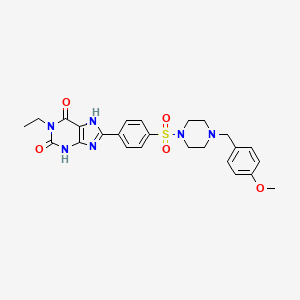
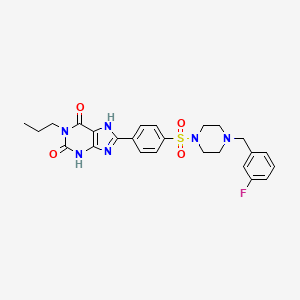

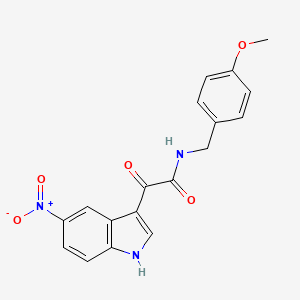
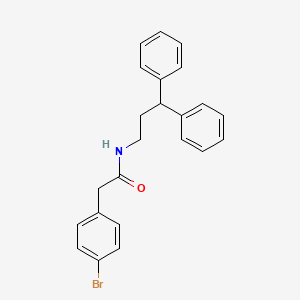
![1-[1-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrocholoride](/img/structure/B10793202.png)
![1-[1-(4-Fluorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride](/img/structure/B10793212.png)
